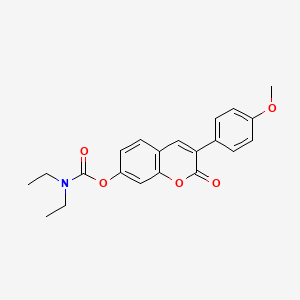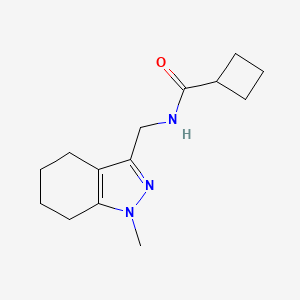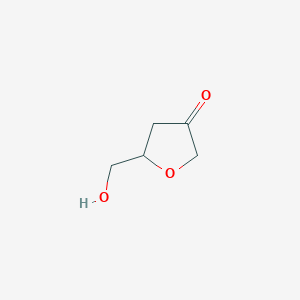
5-(Hydroxymethyl)oxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)oxolan-3-one: is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a hydroxymethyl group attached to the third carbon atom
Mecanismo De Acción
Mode of Action
It’s possible that it interacts with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(Hydroxymethyl)oxolan-3-one is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
5-(Hydroxymethyl)oxolan-3-one potentially has antimicrobial and antioxidant activity against rice pathogens such as Magnaporthe oryzae and Xanthomonas oryzae . Another study also suggests that this compound possesses antioxidant properties through investigation of pineapple plant waste biomass .
Cellular Effects
Given its potential antimicrobial and antioxidant properties, it may influence cell function by protecting cells from oxidative stress and microbial infection .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no available information on the subcellular localization of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)oxolan-3-one can be achieved through several methods. One common approach involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions, followed by cyclization to form the oxolane ring. Another method includes the use of a Wittig reaction to introduce the hydroxymethyl group, followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-(Carboxymethyl)oxolan-3-one.
Reduction: Formation of 5-(Hydroxymethyl)oxolan-3-ol.
Substitution: Formation of various substituted oxolanes depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Hydroxymethyl)oxolan-3-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure allows for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be employed in the synthesis of specialty chemicals and materials.
Comparación Con Compuestos Similares
- 5-(Hydroxymethyl)oxolan-2-one
- 5-(Hydroxymethyl)oxolan-4-one
- 5-(Hydroxymethyl)oxolan-5-one
Comparison: Compared to its analogs, 5-(Hydroxymethyl)oxolan-3-one is unique due to the position of the hydroxymethyl group on the third carbon atom. This structural difference can influence its reactivity and interaction with other molecules. For instance, the position of the hydroxymethyl group can affect the compound’s ability to undergo specific chemical reactions and its binding affinity to biological targets.
Propiedades
IUPAC Name |
5-(hydroxymethyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-5-1-4(7)3-8-5/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWFNVWWLIYTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-89-7 |
Source


|
| Record name | 5-(hydroxymethyl)oxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2704815.png)
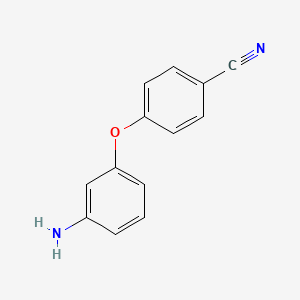
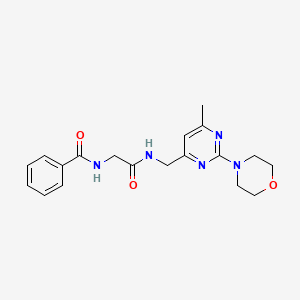
![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)
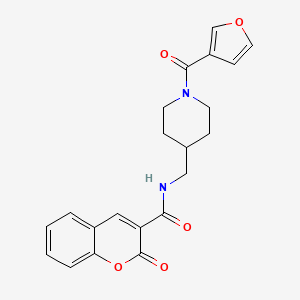

![1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2704822.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2704824.png)
![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)
![2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2704829.png)
